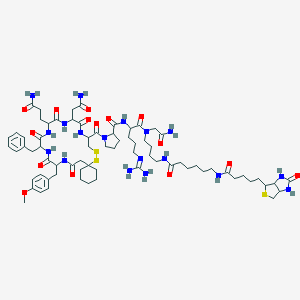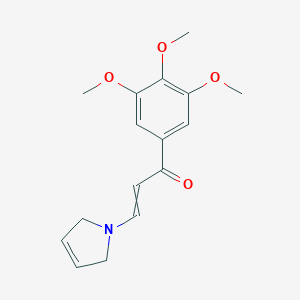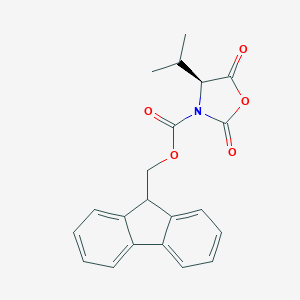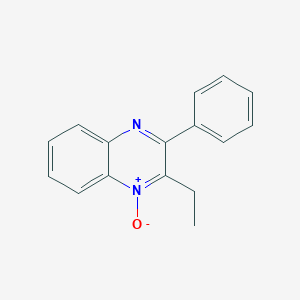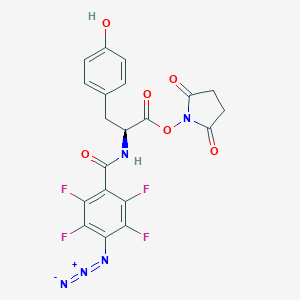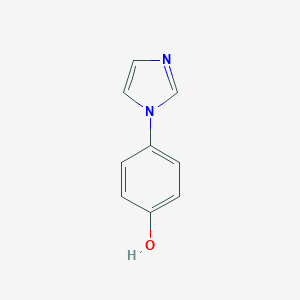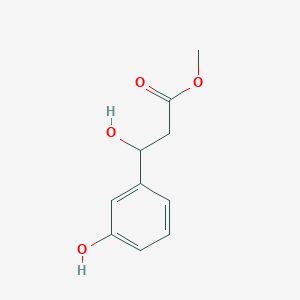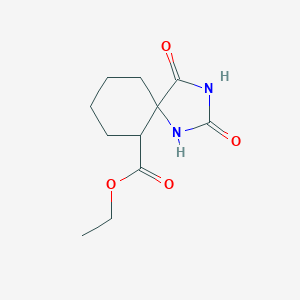
1,3-Diazaspiro(4.5)decane-2,4-dione, 6-(ethoxycarbonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diazaspiro(4.5)decane-2,4-dione, 6-(ethoxycarbonyl)- (also known as NSC 163062 or spiro-urea) is a synthetic compound used in scientific research. It is a spirocyclic urea derivative that has been shown to have potential applications in various fields such as medicine, biology, and chemistry.
Wirkmechanismus
The exact mechanism of action of 1,3-Diazaspiro(4.5)decane-2,4-dione, 6-(ethoxycarbonyl)- is not fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes and proteins.
Biochemische Und Physiologische Effekte
Studies have shown that 1,3-Diazaspiro(4.5)decane-2,4-dione, 6-(ethoxycarbonyl)- has various biochemical and physiological effects. It has been shown to inhibit the growth of tumor cells, reduce inflammation, and inhibit the activity of certain enzymes and proteins.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1,3-Diazaspiro(4.5)decane-2,4-dione, 6-(ethoxycarbonyl)- in lab experiments is its high solubility in water and organic solvents. This makes it easy to handle and use in various experiments. However, one of the limitations is its low stability under certain conditions, which can affect the reproducibility of results.
Zukünftige Richtungen
There are several future directions for research on 1,3-Diazaspiro(4.5)decane-2,4-dione, 6-(ethoxycarbonyl)-. One direction is to further investigate its potential applications in medicine, particularly in the treatment of cancer and inflammatory diseases. Another direction is to study its effects on the structure and function of proteins, which could lead to the development of new drugs and therapies. Additionally, further research could be done to improve the stability of the compound and its reproducibility in lab experiments.
Conclusion:
1,3-Diazaspiro(4.5)decane-2,4-dione, 6-(ethoxycarbonyl)- is a synthetic compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new drugs and therapies for various diseases.
Synthesemethoden
The synthesis of 1,3-Diazaspiro(4.5)decane-2,4-dione, 6-(ethoxycarbonyl)- involves the reaction of 2-amino-1,3-propanediol with ethyl chloroformate and subsequent cyclization with phosgene. The yield of the synthesis is reported to be around 70%.
Wissenschaftliche Forschungsanwendungen
1,3-Diazaspiro(4.5)decane-2,4-dione, 6-(ethoxycarbonyl)- has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, it has been shown to have antitumor, antifungal, and anti-inflammatory properties. In the field of biology, it has been used as a tool for studying the structure and function of proteins. In the field of chemistry, it has been used as a reagent for the synthesis of various compounds.
Eigenschaften
CAS-Nummer |
1975-87-7 |
|---|---|
Produktname |
1,3-Diazaspiro(4.5)decane-2,4-dione, 6-(ethoxycarbonyl)- |
Molekularformel |
C11H16N2O4 |
Molekulargewicht |
240.26 g/mol |
IUPAC-Name |
ethyl 2,4-dioxo-1,3-diazaspiro[4.5]decane-6-carboxylate |
InChI |
InChI=1S/C11H16N2O4/c1-2-17-8(14)7-5-3-4-6-11(7)9(15)12-10(16)13-11/h7H,2-6H2,1H3,(H2,12,13,15,16) |
InChI-Schlüssel |
HSLTZBCHVYFTBO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCCCC12C(=O)NC(=O)N2 |
Kanonische SMILES |
CCOC(=O)C1CCCCC12C(=O)NC(=O)N2 |
Synonyme |
2,4-Dioxo-1,3-diazaspiro[4.5]decane-6-carboxylic acid ethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B155636.png)
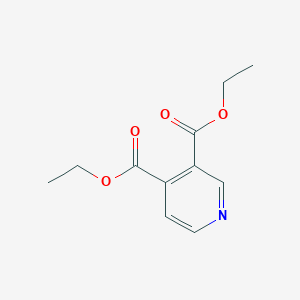
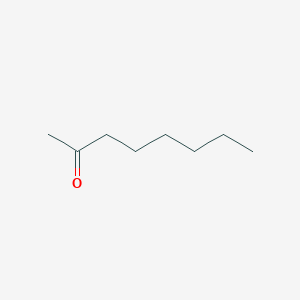

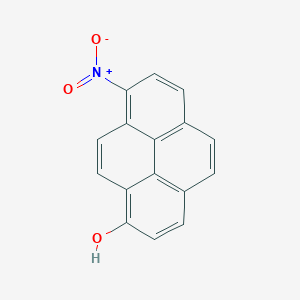
![2,4-dihydro-4-[(2-hydroxyphenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B155645.png)
